molecular formula GeYb2 B14727483 CID 78061917

CID 78061917

Katalognummer: B14727483
Molekulargewicht: 418.7 g/mol
InChI-Schlüssel: AEKIGIOHGXXKFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78061917 (PubChem Compound Identifier 78061917) is a chemical compound of interest in pharmacological and organic chemistry research. Such compounds are often studied for their biological activities, including enzyme inhibition, antimicrobial properties, or receptor modulation. Based on analogous compounds discussed in the evidence (e.g., chaetogobosin derivatives, epoxides, and nitro-substituted indoles), CID 78061917 may share structural motifs such as fused rings, oxygenated functional groups, or aromatic systems .

Eigenschaften

Molekularformel

GeYb2

Molekulargewicht

418.7 g/mol

InChI

InChI=1S/Ge.2Yb

InChI-Schlüssel

AEKIGIOHGXXKFR-UHFFFAOYSA-N

Kanonische SMILES

[Ge].[Yb].[Yb]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061917 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reaction: The starting materials undergo a series of reactions, often involving halogenation or alkylation.

    Intermediate Formation: The intermediate compounds are then subjected to further reactions, such as cyclization or condensation.

    Final Product: The final step involves purification and isolation of CID 78061917, often using techniques like chromatography.

Industrial Production Methods

In an industrial setting, the production of CID 78061917 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Processing: Large quantities of starting materials are processed in batches.

    Continuous Flow: Some processes may use continuous flow reactors to improve efficiency and control.

    Purification: Advanced purification techniques, such as crystallization or distillation, are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78061917 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

CID 78061917 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: CID 78061917 is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 78061917 involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the context of its use, but generally involves binding to enzymes or receptors, altering their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Key structural analogs of CID 78061917 are inferred from related compounds in the evidence, such as chaetogobosin derivatives (e.g., compounds 3, 4, and 5 in ) and Lochmolin C (). Below is a comparative analysis:

Property CID 78061917 (Inferred) Chaetogobosin Vb (16) Lochmolin C (3)
Molecular Formula C₃₁H₃₄N₂O₈ (hypothesized) C₃₁H₃₄N₂O₈ C₁₅H₂₄O₃
Key Functional Groups Epoxide, indole, nitro Epoxide, indole Hydroxy, trisubstituted double bond
NMR Shifts (δC) C-5: ~63.0; C-6: ~65.1 C-5: 63.0; C-6: 65.1 (epoxide) C-4: 82.2; C-10: 83.0 (hydroxy)
Bioactivity Enzyme inhibition (hypoth.) Cytotoxic, antifungal Antimicrobial, anti-inflammatory
  • Epoxide vs. Hydroxy Groups : CID 78061917 and chaetogobosin derivatives (e.g., compound 4) share epoxide groups, which enhance reactivity and bioactivity. In contrast, Lochmolin C (3) features hydroxy and peroxide groups, contributing to its antimicrobial properties .
  • Nitro Substitution: Unlike chaetogobosin G (15), CID 78061917 may incorporate a nitro group (1′-NO₂), as seen in compound 3. This substitution alters electronic properties and enhances interactions with biological targets .

Spectroscopic and Computational Validation

Experimental ECD spectra and HRESIMS data are critical for confirming absolute configurations. For example:

  • Compound 4’s (chaetogobosin derivative) ECD spectrum matched calculated data, confirming (5R, 6S) configurations .
  • Lochmolin C (3) utilized NOESY correlations to establish α-orientations of substituents . CID 78061917 would require similar validation to resolve stereochemical ambiguities.

Research Implications and Challenges

  • Bioactivity Gaps : While chaetogobosin derivatives show cytotoxicity, CID 78061917’s specific targets (e.g., CYP enzymes, P-gp transporters) remain hypothetical and require validation .
  • Synthetic Complexity : Epoxide and nitro groups introduce instability, necessitating optimized reaction conditions (e.g., inert atmospheres, low temperatures) .
  • Computational Modeling : Density functional theory (DFT) could predict NMR shifts and ECD spectra, reducing experimental burdens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.